molecular formula C28H20BrN B3028837 N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine CAS No. 352359-42-3

N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine

Cat. No.: B3028837
CAS No.: 352359-42-3
M. Wt: 450.4 g/mol
InChI Key: JYAVHXABZQYLTH-UHFFFAOYSA-N
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Description

N-(4’-bromo-[1,1’-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a bromine atom attached to a biphenyl group, which is further connected to a naphthalen-1-amine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, materials science, and pharmaceuticals.

Scientific Research Applications

N-(4’-bromo-[1,1’-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine has several applications in scientific research:

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or direct contact with the skin or eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-bromo-[1,1’-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine typically involves multiple steps, starting with the preparation of the biphenyl and naphthalene intermediates. One common method involves the bromination of biphenyl to produce 4-bromobiphenyl . This intermediate is then subjected to a coupling reaction with naphthalen-1-amine under specific conditions, such as the presence of a palladium catalyst and a suitable base, to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4’-bromo-[1,1’-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted biphenyl derivatives .

Mechanism of Action

The mechanism by which N-(4’-bromo-[1,1’-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobiphenyl: A simpler analog that lacks the naphthalen-1-amine moiety.

    4-Phenylphenol: Similar in structure but with a hydroxyl group instead of the amine.

    4-Bromo-1,1’-biphenyl-4-ol: Contains a hydroxyl group in place of the amine.

Uniqueness

N-(4’-bromo-[1,1’-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine is unique due to its combination of a brominated biphenyl group and a naphthalen-1-amine moiety. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals .

Properties

IUPAC Name

N-[4-(4-bromophenyl)phenyl]-N-phenylnaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20BrN/c29-24-17-13-21(14-18-24)22-15-19-26(20-16-22)30(25-9-2-1-3-10-25)28-12-6-8-23-7-4-5-11-27(23)28/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAVHXABZQYLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of N-phenylnaphthalen-1-amine (4.41 g, 20 mmol), 4,4′-dibromo-1,1′-biphenyl (15 g, 48 mmol), sodium tert-butoxide (4.8 g, 50 mmol) and Pd(dppf)Cl2 (0.44 g, 0.6 mmol) in anhydrous toluene (100 ml) was degassed and heated at 80° C. for 10 hours. After cooling to RT, the mixture was poured into dichloromethane (400 ml) and stirred for 30 min, then washed with brine (100 ml). The organic is collected and dried over Na2SO4, loaded on silica gel, and purified by flash column (hexanes to hexanes/ethyl acetate 90:1) to give a solid which was washed with methanol and dried under air to give a white solid 4 (5.58 g, in 62% yield).
Quantity
4.41 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.44 g
Type
catalyst
Reaction Step One
Yield
62%

Synthesis routes and methods II

Procedure details

A mixture of 4,4′-dibromobiphenyl (8.46 g=27.4 mmol), Pd(OAc)2 (105 mg=0.18 mmol), dppf (253 mg=0.46 mmol), N-(1-naphthyl)aniline (2.0 g=9.13 mmol) and sodium t-butoxide (1.32 g=13.7 mmol) in dry toluene was placed in a three-necked flask under a nitrogen atmosphere and stirred at 90° C. for 15 h. After cooling, the reaction was quenched by adding water and then extracted by ethyl acetate. The organic layer was dried over anhydrous MgSO4 and evaporated under vacuum. The products were purified by a silica gel column eluted with hexane. White solid of compound 2N was obtained in 70% yield (2.86 g=6.37 mmol).
Quantity
8.46 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
105 mg
Type
catalyst
Reaction Step One
Name
Quantity
253 mg
Type
catalyst
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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